4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine
Overview
Description
“4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine” is a chemical compound . It belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .
Synthesis Analysis
The synthesis of such compounds involves multicomponent synthetic routes . For instance, an efficient multicomponent synthetic route for the synthesis of related compounds was reported by Majumder and coworkers . They used a regioselective one-pot multicomponent reaction of isothiocyanates with aryl aldehydes and 1-alkyl-6-amino-3-methylpyrimidine .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Structural Insights and Inhibitory Potential
Structural Characterization of Dihydropyrimidine Derivatives : A study by Al-Wahaibi et al. (2021) detailed the structural insights of three 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, exploring their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis revealed their L-shaped conformation and specific cyclic motifs mediated by hydrogen bonds, contributing to their crystal packing. The inhibitory potential against the human DHFR enzyme was assessed through molecular docking simulations, highlighting their potential in medicinal chemistry applications Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors.
Synthesis and Biological Activity
Heterocyclic Pyrimidine Derivatives : Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, exhibiting a broad spectrum of biological activities including antimicrobial and anticancer properties. The synthesis involved simple and efficient methods, yielding excellent yields and confirming the structures through elemental analyses and spectroscopic methods Synthesis of new sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under conventional and heterogeneous conditions.
Cytotoxic Activity of Pyrimidine Derivatives
Cytotoxic Activity of 5-Methyl-4-Thiopyrimidine Derivatives : Stolarczyk et al. (2018) explored the synthesis of three new 4-thiopyrimidine derivatives, examining their molecular structures and cytotoxic activities against various cancer cell lines. The study provides insights into the structural differences affecting hydrogen-bond interactions and highlights the potential of these compounds in cancer research Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives.
Future Directions
The future directions in the research of “4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine” and similar compounds could involve further exploration of their biological significance . This could include studying their potential applications in the medical and pharmaceutical fields . Additionally, researchers could undertake and improve new approaches for the construction of new standard biological components .
Properties
IUPAC Name |
4-methyl-6-[(4-nitrophenyl)methylsulfanyl]pyrimidine-2,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7-10(13)11(16-12(14)15-7)20-6-8-2-4-9(5-3-8)17(18)19/h2-5H,6,13H2,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYMFIHFKBMOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529963 | |
Record name | 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90072-41-6 | |
Record name | 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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